molecular formula C8H13N3O B2374176 6-(2-Methylpropoxy)pyrimidin-4-amine CAS No. 3549-07-3

6-(2-Methylpropoxy)pyrimidin-4-amine

Cat. No.: B2374176
CAS No.: 3549-07-3
M. Wt: 167.212
InChI Key: KOHANRWITFLUEL-UHFFFAOYSA-N
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Description

6-(2-Methylpropoxy)pyrimidin-4-amine is a chemical compound with the molecular formula C8H13N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylpropoxy)pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with 2-methylpropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product. The reaction can be summarized as follows:

4-chloropyrimidine+2-methylpropanolK2CO3,refluxThis compound\text{4-chloropyrimidine} + \text{2-methylpropanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{reflux}} \text{this compound} 4-chloropyrimidine+2-methylpropanolK2​CO3​,reflux​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylpropoxy)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

6-(2-Methylpropoxy)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Ethylpropoxy)pyrimidin-4-amine
  • 6-(2-Butylpropoxy)pyrimidin-4-amine
  • 6-(2-Isopropoxy)pyrimidin-4-amine

Uniqueness

6-(2-Methylpropoxy)pyrimidin-4-amine is unique due to its specific substituent, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpropoxy group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

IUPAC Name

6-(2-methylpropoxy)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6(2)4-12-8-3-7(9)10-5-11-8/h3,5-6H,4H2,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHANRWITFLUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=NC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This was prepared in a manner analogous to 6-(cyclopropylmethoxy)pyrimidin-4-amine, where 2-methylpropan-1-ol was used as the alcohol. 6-isobutoxypyrimidin-4-amine (0.196 g, 1.172 mmol, 76% yield) was obtained as a white solid. m/z (ESI) 168.2 (M+H)+.
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